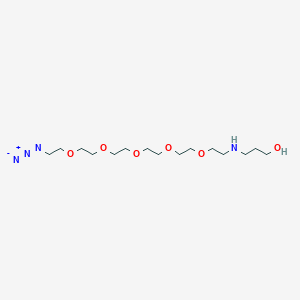
Alkyne hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkyne hydrazide bifunctional linker reagent is an adapter molecule which is useful to attach terminal alkyne group to a carbonyl group of aldehydes and ketones. Carbonyl groups are encountered in proteins subjected to oxidative stress. Many small natural molecules are also carbonyl compounds. Most saccharides, as well as RNAs contain 1,2-diol fragments which can be oxidized with periodate to aldehydes, which in turn react with hydrazides.
Scientific Research Applications
It appears we are facing a persistent issue accessing the research data at the moment. I'll attempt a different approach to gather the required information on the scientific research applications of Alkyne hydrazide. Please hold on.
Scientific Research Applications of this compound
Synthesis and Functionalization
Alkyne hydrazides are crucial in the synthesis of highly functionalized molecules. A study highlights the difunctionalization of alkynes using a palladium-catalyzed regio- and stereoselective coupling-addition of propiolates with arylsulfonyl hydrazides. This method enables the creation of various highly functionalized (E)-vinylsulfones, with arylsulfonyl hydrazides serving as both aryl and sulfonyl sources, effectively incorporating onto the terminal carbon atom of an alkyne molecule (Liu et al., 2018).
Another research introduces a new route for C(sp)-N bond formation through the addition of in situ generated lithium acetylides to sterically hindered diazodicarboxylates. This process provides straightforward access to a new class of stable N-linked alkynes, ynehydrazides, from readily available precursors. These alkynyl hydrazides show potential as reagents for selective nitrogen functional group installation and as precursors for synthesizing pharmaceutically relevant heterocycles (Beveridge & Batey, 2012).
Peptide Modification and Drug Design
In peptide modification, Copper(II)-induced oxidative aminolysis of hydrazides, which generates Cu(I), has been utilized in a novel solid-phase detaching three-component reaction. This approach converts supported peptide hydrazides into 1,2,3-triazole linked C-terminal neoglycopeptides, showcasing the versatility of alkyne hydrazides in biochemical synthesis (Ebran, Dendane, & Melnyk, 2011).
Furthermore, N '-(2-alkynylbenzylidene)hydrazides, as powerful synthons, have been efficiently used for constructing N-heterocycles. These compounds can undergo intramolecular cyclization and subsequent transformations, producing nitrogen-containing heterocycles with molecular complexity. This process opens up new avenues in drug discovery and heterocyclic chemistry (Qiu & Wu, 2016).
Catalysis and Chemical Transformations
Alkyne hydrazides are also pivotal in catalysis and novel chemical transformations. For instance, terminal alkynes can be transformed into branched allylic sulfones using a Rh(I)/DPEphos/benzoic acid catalyst system. This strategy highlights the role of sulfonyl hydrazides in producing branched allylic sulfones with significant yields and selectivities, demonstrating the functional versatility of alkyne hydrazides in synthetic chemistry (Xu, Khakyzadeh, Bury, & Breit, 2014).
properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-3-4-5-6(9)8-7;/h1H,3-5,7H2,(H,8,9);1H |
InChI Key |
PJHKOXIWLQFVMB-UHFFFAOYSA-N |
SMILES |
C#CCCCC(N[NH3+])=O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide](/img/structure/B1192065.png)
![2-[2-ethoxy-4-[(pyridin-3-ylamino)methyl]phenoxy]-N-hydroxyacetamide](/img/structure/B1192083.png)

